12-O-Methyl Clarithromycin-d3

Isotopic Labeling LC-MS/MS Analytical Chemistry

12-O-Methyl Clarithromycin-d3 is the analytically essential, deuterated (+3 Da) form of Clarithromycin EP Impurity F. Unlike unlabeled impurity standards, it is chromatographically and mass-spectrometrically distinct, enabling interference-free quantification as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS assays. Generic substitution with unlabeled impurity or a different labeled macrolide (e.g., Clarithromycin-13C-d3) is invalid and introduces significant bias. This standard is mandatory for ICH Q2(R1)-compliant method validation, ANDA impurity profiling, batch-release testing, and cellular uptake studies. Procure only this specific, CAS 128940-83-0-d3 reference material to ensure the accuracy, precision, and regulatory acceptability of your Clarithromycin impurity data.

Molecular Formula C₃₉H₆₈D₃NO₁₃
Molecular Weight 765
Cat. No. B1160505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-O-Methyl Clarithromycin-d3
Synonyms6,12-Di-O-methylerythromycin-d3;  6,12-Di-O-methylerythromycin A-d3;  Clarithromycin EP Impurity F-d3; 
Molecular FormulaC₃₉H₆₈D₃NO₁₃
Molecular Weight765
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-O-Methyl Clarithromycin-d3: A Deuterated Macrolide Impurity Standard for Quantification


12-O-Methyl Clarithromycin-d3 is a stable isotope-labeled analogue of 12-O-Methyl Clarithromycin, a recognized methylated impurity of the semi-synthetic macrolide antibiotic clarithromycin . The compound features three deuterium atoms incorporated at the 12-O-methyl position, resulting in a molecular mass shift of +3 Da relative to the unlabeled impurity, which renders it an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays . It is primarily utilized as Clarithromycin EP Impurity F-d3, a specialized reference material for the development, validation, and quality control of analytical methods in pharmaceutical research and manufacturing .

Why Unlabeled Impurity F, Clarithromycin-d3, or Other Macrolide Internal Standards Are Inadequate Substitutes for 12-O-Methyl Clarithromycin-d3


Generic substitution in quantitative LC-MS analysis or impurity profiling with this compound is not feasible due to fundamental chemical and analytical differences. Unlabeled 12-O-Methyl Clarithromycin (EP Impurity F) cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the native impurity, precluding accurate quantification in biological matrices [1]. More critically, substituting this compound with a different isotope-labeled macrolide, such as Clarithromycin-13C-d3 or Clarithromycin-d3, is analytically invalid. 12-O-Methyl Clarithromycin-d3 is not a surrogate for clarithromycin itself; it is the specific, labeled version of a distinct chemical entity—a methylated impurity. Using an internal standard for a different analyte (e.g., Clarithromycin-13C-d3) fails to account for the unique retention time, ionization efficiency, and matrix effects associated with the 12-O-methyl impurity, thereby introducing significant quantification bias and compromising the accuracy and integrity of impurity assays [2].

Quantitative Differentiation Evidence for 12-O-Methyl Clarithromycin-d3 Relative to Closest Analytical Comparators


Molecular Mass Shift of +3 Da Enables Baseline Resolution from Unlabeled Impurity in LC-MS

The incorporation of three deuterium atoms into 12-O-Methyl Clarithromycin-d3 results in a precise and predictable mass shift of +3 Da relative to the unlabeled 12-O-Methyl Clarithromycin impurity . This mass difference is optimal for MS detection, as it places the internal standard's signal outside the natural isotopic envelope of the unlabeled analyte, ensuring baseline resolution without spectral overlap . In contrast, a +1 or +2 Da mass shift (as would be seen with a d1 or d2-labeled analog) risks interference from the analyte's natural isotopic abundance.

Isotopic Labeling LC-MS/MS Analytical Chemistry

Isotopic Purity of d3-Labeling Ensures Accuracy for Trace-Level Impurity Quantification

The utility of an internal standard is contingent on high isotopic enrichment, as the presence of unlabeled (d0) species in the IS can directly contribute to the measured analyte signal, leading to overestimation. Vendor data for 12-O-Methyl Clarithromycin-d3 indicates a purity of ≥95% for the d3-labeled form, with stringent control over the unlabeled impurity [1]. This level of isotopic purity is comparable to other deuterated internal standards like Clarithromycin-13C-d3, which is offered at ≥99% purity but for a different analyte [2].

Impurity Profiling Method Validation Quality Control

Stable Labeling at Non-Exchangeable Methoxy Position Prevents Deuterium Loss and Quantification Errors

A critical failure point for deuterated internal standards is the loss of the label through hydrogen-deuterium exchange (HDX) with protic solvents or acidic mobile phases. 12-O-Methyl Clarithromycin-d3 positions its three deuterium atoms on a methoxy group at the 12-O position, which is a non-exchangeable site under typical analytical conditions . This contrasts with deuterium placed on a heteroatom (e.g., -OH, -NH), which is highly labile and can back-exchange, leading to a loss of isotopic purity and a shift in retention time .

Isotope Exchange Sample Preparation LC-MS

Regulatory Identity as Clarithromycin EP Impurity F-d3 Enables Direct Pharmacopoeial Compliance

12-O-Methyl Clarithromycin-d3 is unambiguously defined and procured as 'Clarithromycin EP Impurity F-d3', the deuterated analog of a specific impurity listed in the European Pharmacopoeia (EP) monograph for clarithromycin . This direct regulatory alignment is a key differentiator from using a more generic, but structurally unrelated, isotope-labeled internal standard like Clarithromycin-13C-d3. The latter, while suitable for quantifying the clarithromycin API, is not a recognized standard for the specific impurity F and would not be accepted in a regulatory filing for impurity control without extensive, and likely unsuccessful, justification .

Pharmaceutical Quality Control Regulatory Compliance Impurity Standard

Primary Scientific and Industrial Application Scenarios for 12-O-Methyl Clarithromycin-d3


LC-MS/MS Method Development and Validation for Clarithromycin Impurity Profiling

The primary application of 12-O-Methyl Clarithromycin-d3 is as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of quantitative LC-MS/MS methods aimed at detecting and quantifying the 12-O-Methyl Clarithromycin impurity (EP Impurity F) in clarithromycin active pharmaceutical ingredient (API) and finished drug products. Its +3 Da mass shift from the unlabeled impurity ensures interference-free detection and accurate quantification, meeting the rigorous requirements for method specificity, accuracy, precision, and sensitivity as mandated by ICH Q2(R1) guidelines .

Pharmaceutical Quality Control and Batch Release Testing

In pharmaceutical manufacturing, 12-O-Methyl Clarithromycin-d3 serves as a critical analytical tool for Quality Control (QC) laboratories tasked with monitoring the levels of EP Impurity F in clarithromycin batches. As the deuterated reference standard for a known process-related impurity, its use enables precise determination of impurity content against established acceptance criteria. This data is essential for batch release decisions, stability studies, and ensuring product consistency and patient safety in accordance with pharmacopoeial standards .

Investigative Studies of Clarithromycin Cellular Uptake Inhibition

Beyond its role in routine impurity analysis, 12-O-Methyl Clarithromycin-d3 can be leveraged in specialized research studies investigating the biological activity of the 12-O-Methyl Clarithromycin impurity. Research has shown that this impurity inhibits the uptake of clarithromycin into lung cells, a finding with potential implications for drug efficacy . The deuterated analog, 12-O-Methyl Clarithromycin-d3, can be used as a stable tracer in cellular assays to precisely quantify the impurity's uptake and to study its interaction with cellular transport mechanisms in a manner that is distinguishable from the parent drug clarithromycin.

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers, 12-O-Methyl Clarithromycin-d3 is an indispensable analytical standard for compiling the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA). By demonstrating that the generic formulation's impurity profile—specifically the level of EP Impurity F—is comparable to that of the Reference Listed Drug (RLD) using a validated, highly specific LC-MS method with this SIL-IS, manufacturers provide critical evidence of pharmaceutical equivalence and safety to regulatory agencies like the US FDA and EMA .

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